molecular formula C5H11ClFN B2944105 1-(1-Fluorocyclopropyl)ethan-1-amine hydrochloride CAS No. 1824071-12-6

1-(1-Fluorocyclopropyl)ethan-1-amine hydrochloride

Cat. No.: B2944105
CAS No.: 1824071-12-6
M. Wt: 139.6
InChI Key: YACPINREWHADSV-UHFFFAOYSA-N
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Description

1-(1-Fluorocyclopropyl)ethan-1-amine hydrochloride (CAS 1824071-12-6) is a valuable fluorinated building block in medicinal chemistry and drug discovery research. This compound features a primary amine attached to a fluorocyclopropyl-substituted ethane scaffold, with a molecular formula of C5H11ClFN and a molecular weight of 139.60 . Its primary research application is as a key synthetic intermediate in the development of targeted cancer therapeutics. Specifically, this amine is utilized in the preparation of cycloalkyl and heterocycloalkyl compounds that function as potent and selective KRAS G12C inhibitors . KRAS G12C is a prevalent oncogenic mutation in many cancers, and inhibitors targeting this protein represent a promising avenue in oncology research . The incorporation of the 1-fluorocyclopropyl group is a strategic modification that can significantly influence a compound's pharmacodynamic, pharmacokinetic, and metabolic properties, potentially leading to improved efficacy and reduced toxicity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(1-fluorocyclopropyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c1-4(7)5(6)2-3-5;/h4H,2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACPINREWHADSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824071-12-6
Record name 1-(1-fluorocyclopropyl)ethan-1-amine hydrochloride
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Preparation Methods

The synthesis of 1-(1-Fluorocyclopropyl)ethan-1-amine hydrochloride typically involves the following steps:

    Fluorination: The selective introduction of a fluorine atom to the cyclopropyl ring.

    Amination: The conversion of the intermediate to an ethanamine derivative.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to improve yield and purity.

Chemical Reactions Analysis

1-(1-Fluorocyclopropyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions may yield simpler amine derivatives.

    Substitution: The fluorine atom or the amine group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Fluorocyclopropyl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Fluorocyclopropyl)ethan-1-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(1-Fluorocyclopropyl)ethan-1-amine hydrochloride with structurally related ethan-1-amine hydrochlorides, focusing on substituents, physicochemical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent/R-Group Molecular Formula Molecular Weight (g/mol) Notable Features/Applications Reference
1-(1-Fluorocyclopropyl)ethan-1-amine HCl 1-Fluorocyclopropyl C₅H₁₀ClFN ~143.6 (calculated) Fluorine enhances metabolic stability; cyclopropane rigidity may improve target selectivity Inferred
1-(Methoxymethyl)cyclopropanamine HCl Methoxymethyl-cyclopropane C₅H₁₂ClNO 153.61 Used in peptide mimetics; methoxy group increases solubility
1-(2,3-Difluorophenyl)ethan-1-amine HCl 2,3-Difluorophenyl C₈H₁₀ClF₂N 209.63 Aromatic fluorination improves CNS penetration; used in neuropharmacology
1-(1-Phenylcyclopentyl)ethan-1-amine HCl Phenylcyclopentyl C₁₃H₂₀ClN 225.76 Bulky aromatic group enhances lipophilicity; potential dopamine receptor modulation
1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine HCl 3-(4-Fluorophenyl)-1,2,4-oxadiazole C₁₀H₁₁ClFN₃O 247.67 Oxadiazole ring improves metabolic stability; used in kinase inhibitors
1-(2-Nitrophenyl)ethan-1-amine HCl 2-Nitrophenyl C₈H₁₁ClN₂O₂ 202.64 Nitro group may limit bioavailability due to polarity; precursor for nitroreductase probes

Key Analysis:

Substituent Effects on Physicochemical Properties

  • Fluorine vs. Methoxy Groups : Fluorination (as in the target compound) increases electronegativity and stability compared to methoxy-substituted analogs (e.g., [1-(Methoxymethyl)cyclopropyl]amine HCl). This may reduce oxidative metabolism, extending half-life .
  • Cyclopropane vs. Aromatic Rings : Cyclopropane’s ring strain and rigidity (target compound) contrast with aromatic systems (e.g., 1-(2,3-Difluorophenyl)ethan-1-amine HCl), which offer π-π stacking for receptor binding but higher molecular weight .

Biological Activity and Applications

  • CNS Targets : Fluorinated cyclopropylamines are explored for neuroactive profiles due to blood-brain barrier penetration (e.g., 1-(2,3-Difluorophenyl)ethan-1-amine HCl) .
  • Enzyme Inhibition : Heterocyclic substituents (e.g., oxadiazole in ) enhance binding to catalytic sites in kinases or proteases.

Safety and Handling

  • Hydrochloride salts generally exhibit similar hazards (e.g., H315/H319 skin/eye irritation) . Fluorinated compounds may require specialized disposal due to environmental persistence.

Biological Activity

1-(1-Fluorocyclopropyl)ethan-1-amine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C₅H₈ClFN. The presence of the fluorocyclopropyl group contributes to its lipophilicity and metabolic stability, which are critical factors for pharmacological efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyclopropyl ring enhances binding affinity to certain receptors, potentially influencing neurotransmitter systems. Here are some key mechanisms:

  • Receptor Binding : The compound may interact with serotonin and norepinephrine receptors, similar to other amine-based compounds, which could suggest antidepressant or anxiolytic properties.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways, disrupting normal physiological functions.

Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Antidepressant Effects : Preliminary studies suggest that it may modulate mood by influencing serotonin pathways.
  • Neuroprotective Properties : Its structural characteristics might confer protective effects against neurodegenerative disorders.
  • Antimicrobial Activity : Some studies have hinted at possible antimicrobial effects, although more research is needed to substantiate these claims.

Research Findings

A review of the literature reveals various studies examining the biological activity of this compound. Below are significant findings from recent research:

StudyFindings
Demonstrated that compounds with the fluorocyclopropyl group show improved potency and selectivity in medicinal applications.
Reported on pharmacokinetic properties, indicating rapid absorption and a half-life conducive for therapeutic use.
Highlighted the potential for this compound in treating conditions related to chronic pain, suggesting a role in central sensitization mechanisms.

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

  • Capsaicin-Induced Allodynia Model : In a mouse model, this compound showed significant efficacy in reducing mechanical hypersensitivity, indicating its potential as an analgesic agent.
  • Behavioral Studies : In behavioral assays assessing anxiety and depression-like symptoms, compounds similar to this compound exhibited promising results, warranting further investigation into their therapeutic applications.

Q & A

Q. What are the standard synthetic routes for 1-(1-Fluorocyclopropyl)ethan-1-amine hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves two key steps: (1) formation of the fluorinated cyclopropane ring and (2) introduction of the amine group followed by salt formation.

  • Cyclopropanation : Fluorinated cyclopropane derivatives are often synthesized via [2+1] cycloaddition using difluorocarbene precursors (e.g., CF₂Br₂) under palladium catalysis . Temperature control (e.g., −78°C to room temperature) is critical to minimize side reactions.
  • Amination : The amine group is introduced via nucleophilic substitution or reductive amination. For example, ketone intermediates may undergo reductive amination using NaBH₃CN in methanol .
  • Salt Formation : Hydrochloride salt is generated by treating the free amine with HCl gas in anhydrous ether, followed by recrystallization .
    Yield optimization requires precise stoichiometry, inert atmospheres, and monitoring via TLC or HPLC .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR identifies structural features, such as cyclopropyl ring protons (δ 1.2–2.0 ppm) and fluorine coupling patterns (e.g., geminal F-C-F splitting) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 148.07) and fragmentation patterns .
  • Elemental Analysis : Validates C, H, N, and Cl content within ±0.3% deviation .
  • HPLC : Purity ≥95% is achieved using C18 columns with a mobile phase of acetonitrile/0.1% TFA .

Q. How should this compound be stored to ensure stability, and what are its decomposition products?

  • Storage : Store in airtight containers under inert gas (argon) at −20°C. Avoid moisture and light to prevent hydrolysis of the cyclopropane ring or amine oxidation .
  • Decomposition : Thermal degradation (T > 150°C) produces fluorinated alkenes (e.g., 1-fluoropropene) and ammonium chloride. Hydrolysis in aqueous media yields 1-fluorocyclopropanol and ethylamine .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data between fluorinated and non-fluorinated cyclopropylamine analogs?

Fluorine’s electronegativity and steric effects alter reaction pathways:

  • Nucleophilic Substitution : The fluorine atom reduces ring strain in the cyclopropane, slowing SN2 reactions compared to non-fluorinated analogs. Kinetic studies using stopped-flow techniques reveal a 3-fold decrease in rate constants .
  • Oxidation Stability : Fluorine increases resistance to oxidation. Comparative TGA-DSC analysis shows decomposition onset at 220°C for the fluorinated compound vs. 180°C for non-fluorinated analogs .
    Contradictions in literature data often arise from solvent polarity (e.g., DMF vs. THF) or catalyst choice (e.g., Pd vs. Cu). Systematic DFT calculations (B3LYP/6-31G*) can model transition states to rationalize discrepancies .

Q. How can chiral centers in this compound be analyzed, and what enantioselective synthesis methods are reported?

  • Chiral Analysis : Use chiral HPLC (Chiralpak AD-H column) with hexane/ethanol (90:10) to resolve enantiomers. Circular dichroism (CD) at 220 nm confirms absolute configuration .
  • Enantioselective Synthesis :
    • Asymmetric Cyclopropanation : Rhodium-catalyzed reactions with chiral ligands (e.g., DuPhos) achieve >90% ee .
    • Kinetic Resolution : Lipase-catalyzed acylation of racemic amines (e.g., using CAL-B in tert-butyl methyl ether) .

Q. What computational methods predict the compound’s interaction with biological targets, such as neurotransmitter receptors?

  • Docking Studies : AutoDock Vina or Schrödinger Suite models binding to serotonin receptors (5-HT₂A). Fluorine’s electronegativity enhances hydrogen bonding with Thr134 .
  • MD Simulations : GROMACS simulations (AMBER force field) predict stability of receptor-ligand complexes over 100 ns trajectories. Root-mean-square fluctuations (RMSF) highlight flexible regions in the cyclopropyl moiety .
    Experimental validation via radioligand binding assays (e.g., [³H]ketanserin displacement) corroborates computational predictions .

Q. How do solvent and pH affect the compound’s stability in biological assays?

  • pH Effects : Protonation of the amine (pKa ~9.5) increases solubility in acidic buffers (pH 4–6) but accelerates hydrolysis at pH >10. Stability studies using UV-Vis spectroscopy (λ = 260 nm) show <5% degradation over 24 hours at pH 7.4 .
  • Solvent Effects : DMSO enhances stability (half-life >72 hours) compared to aqueous PBS (half-life ~48 hours). LC-MS/MS quantifies degradation products like cyclopropane-1,1-diol .

Safety and Compliance

Q. What PPE and engineering controls are mandated for handling this compound?

  • PPE : Nitrile gloves, safety goggles, and lab coats. Use respirators (NIOSH-approved) if airborne particulates are generated .
  • Engineering Controls : Conduct reactions in fume hoods with sash height ≤18 inches. Use explosion-proof refrigerators for storage .

Q. How should waste containing this compound be decontaminated?

  • Chemical Inactivation : Treat with 10% NaOH to hydrolyze the cyclopropane ring, followed by neutralization with HCl .
  • Disposal : Collect in halogenated waste containers and incinerate at >1,000°C .

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